N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is an organic compound that features a benzodioxole moiety attached to a methylamine group
Mechanism of Action
Target of Action
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, also known as 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine, is a compound that has been studied for its potential anticancer activity . The primary targets of this compound are cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly, a process crucial for cell division . It achieves this by suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction leads to mitotic blockade and induces apoptosis in cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By modulating microtubule assembly, it disrupts the normal cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, which divide rapidly and are thus more susceptible to disruptions in cell division .
Pharmacokinetics
It is known that the compound is synthesized via a pd-catalyzed c-n cross-coupling
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown promising results in vitro, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have indicated that the effects of this compound can vary with different dosages . Detailed information on threshold effects and potential toxic or adverse effects at high doses is currently lacking .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied . This includes investigations into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:
Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.
Reaction: The 1,3-benzodioxole is reacted with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.
Amination: The intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted benzodioxole compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of new materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-N-methylamine: Lacks the methyl group on the nitrogen atom.
1,3-benzodioxole-5-methylamine: Has a different substitution pattern on the benzodioxole ring.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGPPSMCRKGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-27-3 |
Source
|
Record name | (1,3-dioxaindan-5-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Methylenedioxy-N-methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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